molecular formula C13H13N5O2S B2969477 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide CAS No. 1112017-68-1

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide

Numéro de catalogue: B2969477
Numéro CAS: 1112017-68-1
Poids moléculaire: 303.34
Clé InChI: NLUHRXVBKNFQAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a dimethyl-substituted benzene sulfonamide group. The triazolo-pyridazine scaffold is known for its planar aromatic structure, enabling π-stacking interactions with protein residues, while the sulfonamide group provides hydrogen-bonding capabilities and enhances solubility .

Propriétés

IUPAC Name

2,5-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-9-3-4-10(2)11(7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUHRXVBKNFQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using enaminonitriles and benzohydrazides under microwave irradiation.

    Cyclization to Form Pyridazine: The triazole ring undergoes cyclization with appropriate reagents to form the pyridazine ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes. The use of microwave irradiation and catalyst-free conditions can be advantageous for large-scale production due to reduced reaction times and lower environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has several scientific research applications:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Lin28-1632 (N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)

  • Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine core but replaces the benzene sulfonamide with an acetamide-substituted phenyl group.
  • Function : Demonstrated as a Lin28 protein inhibitor at 80 µM concentration, applied via topical delivery .

(E)-4b (2-(Benzoylamino)-3-[3,5-Dimethyl-1-(1,2,4-Triazolo[4,3-b]Pyridazin-6-yl)-1H-Pyrazol-4-yl]Propenoic Acid)

  • Structure: Incorporates a propenoic acid side chain and benzoylamino group instead of sulfonamide.
  • Function : Reported in heterocyclic chemistry studies, with a melting point of 253–255°C .
  • Key Differences : The carboxylic acid moiety in E-4b may enhance ionic interactions but reduce membrane permeability compared to the sulfonamide group in the target compound.

Binding Interactions and Molecular Docking

Sulfonamide-Based Inhibitors (Compound 1)

  • Target : Calpain-1 (PDB ID: 4WQ2).
  • Interactions :
    • π-Stacking between the 2-chloro-4-cyclopropylsulfonamido phenyl ring and His131.
    • Hydrogen bonds between the carbonyl group and Trp168 .

[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl Pyridine (Compound 10)

  • Target : Calpain-1.
  • Interactions :
    • π-Stacking between pyridine and Trp167.
    • Hydrogen bonding via the pyridine nitrogen .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Interactions Biological Target
2,5-Dimethyl-N-{[1,2,4]triazolo[...]sulfonamide [1,2,4]Triazolo[4,3-b]pyridazine Benzene sulfonamide, dimethyl π-Stacking, H-bonding Calpain-1
Lin28-1632 [1,2,4]Triazolo[4,3-b]pyridazine Acetamide, methylphenyl Hydrophobic interactions Lin28
(E)-4b [1,2,4]Triazolo[4,3-b]pyridazine Propenoic acid, benzoylamino Ionic, H-bonding Not specified
Compound 10 [1,2,4]Triazolo[4,3-b]pyridazine Pyridine π-Stacking, H-bonding Calpain-1

Research Findings and Implications

Target Specificity : The sulfonamide moiety may confer selectivity for calpain-1 over other enzymes, as seen in docking studies where similar groups interact with His131 and Trp168 .

Thermal Stability : Compounds like E-4b with higher melting points (253–255°C) suggest that structural rigidity from the triazolo-pyridazine core enhances stability, a trait likely shared by the target compound .

Activité Biologique

2,5-Dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving suitable precursors under controlled conditions.
  • Introduction of the Sulfonamide Group : The benzene sulfonamide moiety is introduced via sulfonation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating potential antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Specifically:
    • A549: IC50=0.83±0.07μM\text{IC}_{50}=0.83\pm 0.07\,\mu M
    • MCF-7: IC50=0.15±0.08μM\text{IC}_{50}=0.15\pm 0.08\,\mu M
    • HeLa: IC50=2.85±0.74μM\text{IC}_{50}=2.85\pm 0.74\,\mu M .

These results suggest that the compound may act as a potent inhibitor of tumor cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.

Mechanistic Insights

The mechanism by which 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through activation of caspase pathways and mitochondrial dysfunction.

Case Studies

Several case studies have been published that detail the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells :
    • Researchers reported significant reductions in cell viability when treated with varying concentrations of the compound.
    • Flow cytometry analysis indicated an increase in early and late apoptotic cells.
  • Antibacterial Efficacy :
    • A study assessed the compound against Gram-positive and Gram-negative bacteria.
    • Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityCell Line/OrganismIC50/MIC ValuesMechanism
AntitumorA5490.83μM0.83\mu MKinase inhibition
AntitumorMCF-70.15μM0.15\mu MApoptosis induction
AntitumorHeLa2.85μM2.85\mu MMitochondrial dysfunction
AntimicrobialVarious BacteriaVariesCell wall synthesis inhibition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.